Rose Bengal

Overview

Description

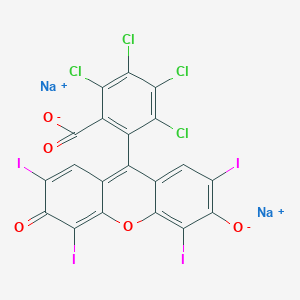

Rose Bengal Sodium, also known as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt, is a synthetic dye derived from fluorescein. It is a deep red compound primarily used as a diagnostic agent in ophthalmology to detect damage to the conjunctival and corneal cells. Additionally, it has applications in microbiology, photodynamic therapy, and as a photosensitizer in various chemical reactions .

Scientific Research Applications

Rose Bengal Sodium has a wide range of scientific research applications:

Chemistry: Used as a photosensitizer in photochemical reactions to generate singlet oxygen for cycloaddition reactions.

Biology: Employed in staining techniques to differentiate between live and dead cells in microbiological studies.

Medicine: Used in photodynamic therapy (PDT) for cancer treatment. It generates ROS upon light activation, which can kill cancer cells.

Industry: Utilized in the textile industry as a dye and in the preparation of various diagnostic media

Mechanism of Action

Target of Action

Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .

Mode of Action

The mode of action of Xantryl involves its interaction with light. When exposed to light, Xantryl gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Biochemical Pathways

It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .

Pharmacokinetics

The pharmacokinetics of Xantryl involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, Xantryl showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .

Result of Action

The result of Xantryl’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes Xantryl a valuable tool in the treatment of bacterial infections and cancer.

Action Environment

The action of Xantryl can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of Xantryl and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of Xantryl .

Future Directions

The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Xantryl are not yet fully understood. It is known that Xantryl interacts with various enzymes, proteins, and other biomolecules, which play a crucial role in its function. The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .

Cellular Effects

Xantryl has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Xantryl involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Xantryl to exert its effects at the molecular level, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xantryl have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Xantryl can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Xantryl is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Xantryl is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

It is believed that Xantryl may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal Sodium is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:

Iodination: Fluorescein is treated with iodine and potassium iodide in the presence of an oxidizing agent, such as sodium hypochlorite, to introduce iodine atoms into the molecule.

Industrial Production Methods

Industrial production of this compound Sodium involves large-scale iodination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reaction Setup: Large reactors equipped with temperature and pressure control systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound Sodium.

Chemical Reactions Analysis

Types of Reactions

Rose Bengal Sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form reactive oxygen species (ROS) such as singlet oxygen.

Reduction: It can be reduced to its leuco form, which is colorless.

Substitution: It can undergo substitution reactions where halogen atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often carried out under light irradiation to generate singlet oxygen.

Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under mild conditions

Major Products

Oxidation: Produces singlet oxygen and other ROS.

Reduction: Produces the leuco form of this compound Sodium.

Substitution: Produces various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Rose Bengal Sodium is compared with other similar compounds such as fluorescein, eosin Y, and erythrosine:

Fluorescein: Unlike this compound Sodium, fluorescein is primarily used as a fluorescent tracer in various applications.

Eosin Y: Eosin Y is another xanthene dye used mainly in histology for staining tissues.

Erythrosine: Erythrosine is used as a food coloring agent and in dental disclosing tablets .

This compound Sodium is unique due to its ability to generate ROS upon light activation, making it valuable in photodynamic therapy and other photochemical applications.

Properties

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)

![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)

![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B543313.png)

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)

![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)

![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)

![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)